molecular formula C14H15F3N2O2 B12073312 4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile

4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile

Cat. No.: B12073312
M. Wt: 300.28 g/mol
InChI Key: MJCAXKXESROTDA-UHFFFAOYSA-N
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Description

4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile is a benzonitrile derivative featuring a trifluoromethyl group at position 3 and a morpholinoethoxy substituent at position 4. The morpholinoethoxy group consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked to the benzene core via an ethoxy spacer (-OCH2CH2-). This structural motif imparts unique physicochemical properties, such as enhanced solubility due to the polar morpholine ring and metabolic stability from the trifluoromethyl group.

The trifluoromethyl group enhances electron-withdrawing effects and bioavailability, while the morpholinoethoxy group may facilitate hydrogen bonding and target interactions.

Properties

Molecular Formula

C14H15F3N2O2

Molecular Weight

300.28 g/mol

IUPAC Name

4-(2-morpholin-4-ylethoxy)-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C14H15F3N2O2/c15-14(16,17)12-9-11(10-18)1-2-13(12)21-8-5-19-3-6-20-7-4-19/h1-2,9H,3-8H2

InChI Key

MJCAXKXESROTDA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-(2-Morpholinoethoxy)benzonitrile.

    Reaction with Trifluoromethylating Agents:

    Reaction Conditions: The reactions are usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where nucleophiles like amines or thiols can replace the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzonitriles with various functional groups.

Scientific Research Applications

4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and trifluoromethyl group play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of 4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile with structurally related benzonitrile derivatives:

Compound Name (CAS/Identifier) Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Reference
4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile Morpholinoethoxy, Trifluoromethyl ~308.28* Ether, Morpholine, Benzonitrile Antimicrobial potential, Drug design
4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile () Morpholine, Trifluoromethyl ~272.24 Morpholine, Benzonitrile Antimicrobial, Crystal structure study
5FB (1055361-35-7, ) Thiazolidinone, Methoxy, Phenoxy 420.04 Thiazolidinone, Methoxy ERRα ligand, Antidiabetic research
4-((2-Formylphenyl)ethynyl)-2-(trifluoromethyl)benzonitrile () Ethynyl, Formylphenyl 333.07 Alkyne, Aldehyde Synthetic intermediate
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile (128886-91-9, ) Diazirinyl, Trifluoromethyl 211.15 Diazirine, Benzonitrile Photoaffinity labeling probes

*Calculated based on formula C14H15F3N2O2.

Key Observations:

Substituent Flexibility : The ethoxy spacer in the target compound increases conformational flexibility compared to the direct morpholine attachment in 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. This may enhance binding to target proteins by allowing optimal orientation of the morpholine ring .

Electronic Effects : The trifluoromethyl group at position 3 (meta to benzonitrile) in the target compound contrasts with its position in 4-((2-formylphenyl)ethynyl)-2-(trifluoromethyl)benzonitrile (position 2), altering electron distribution and steric interactions .

Functional Group Diversity: Compounds like 5FB (thiazolidinone) and diazirinyl derivatives () highlight the benzonitrile core’s adaptability for diverse applications, ranging from antidiabetic agents to photoreactive probes.

Physicochemical Properties

  • Solubility: The morpholinoethoxy group improves aqueous solubility compared to lipophilic substituents (e.g., trifluoromethylthio in ). However, it is less polar than the thiazolidinone group in 5FB, which may enhance membrane permeability .
  • Hydrogen Bonding: The morpholine ring’s oxygen and nitrogen atoms enable hydrogen bonding, similar to the carbonyl groups in 5FB.
  • Crystal Packing : In 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, intramolecular hydrogen bonds stabilize a chair conformation for the morpholine ring, while intermolecular interactions form chains parallel to the [1 0 1] direction . The target compound’s ethoxy linker may disrupt such packing, altering crystallinity.

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